

# A Technical Guide to the Antiviral Effects of Glycyrrhetinic Acid on Enveloped Viruses

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Glycyrrhetinate |           |
| Cat. No.:            | B1240380        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Glycyrrhetinic acid (GA) is a pentacyclic triterpenoid that serves as the primary active metabolite of glycyrrhizic acid (GL), the main water-soluble component extracted from the roots of Glycyrrhiza species (licorice).[1][2][3][4] For centuries, licorice root has been a staple in traditional medicine for its diverse therapeutic properties.[5] Modern pharmacological research has validated many of these uses, revealing potent anti-inflammatory, antioxidant, immunoregulatory, and antitumor activities for both GL and GA.[1][6] A significant area of investigation has been their broad-spectrum antiviral activity, particularly against enveloped viruses.[1][4][6][7]

Enveloped viruses, characterized by a lipid bilayer membrane surrounding the nucleocapsid, rely on the fusion of this envelope with host cell membranes to initiate infection. This critical step, along with others in the viral life cycle, presents a target for antiviral intervention. Glycyrrhetinic acid has demonstrated the ability to interfere with multiple stages of enveloped virus infection, from entry and replication to the modulation of host immune and inflammatory responses.[1][5][8] This guide provides a detailed examination of the antiviral mechanisms of glycyrrhetinic acid against key enveloped viruses, summarizes quantitative efficacy data, outlines relevant experimental protocols, and visualizes the key cellular pathways and workflows involved.



Check Availability & Pricing

# Quantitative Antiviral Activity of Glycyrrhetinic Acid and Precursors

The antiviral efficacy of glycyrrhetinic acid and its related compounds has been quantified against a variety of enveloped viruses. The following table summarizes key inhibitory concentrations (IC50) and other relevant metrics from in vitro studies.



| Virus<br>Family                                    | Virus                                    | Compo<br>und          | Cell<br>Line                              | IC50 /<br>EC50                           | Cytotoxi<br>city<br>(CC50) | Selectiv<br>ity<br>Index<br>(SI) | Referen<br>ce |
|----------------------------------------------------|------------------------------------------|-----------------------|-------------------------------------------|------------------------------------------|----------------------------|----------------------------------|---------------|
| Coronavi<br>ridae                                  | SARS-<br>CoV                             | Glycyrrhi<br>zic Acid | Vero                                      | 365 μΜ                                   | > 8,100<br>μM              | > 22                             | [7]           |
| SARS-<br>CoV-2                                     | Glycyrrhi<br>zic Acid<br>Nicotinat<br>es | Vero E6               | 2–8 μM                                    | > 100 μM                                 | > 12.5-50                  | [9]                              |               |
| Herpesvir<br>idae                                  | Varicella-<br>Zoster<br>Virus<br>(VZV)   | Glycyrrhi<br>zic Acid | Human<br>Embryoni<br>c<br>Fibroblas<br>ts | 0.71 mM<br>(330<br>μg/mL)                | 21 mM                      | ~30                              | [7]           |
| Epstein-<br>Barr<br>Virus<br>(EBV)                 | 18β-<br>Glycyrrhe<br>tinic Acid          | -                     | 7.5-fold<br>more<br>active<br>than GL     | -                                        | -                          | [5][10]                          |               |
| Kaposi's Sarcoma - Associat ed Herpesvir us (KSHV) | Glycyrrhi<br>zic Acid                    | B<br>lymphocy<br>tes  | Effective<br>in<br>inducing<br>apoptosis  | -                                        | -                          | [1][10]                          |               |
| Orthomy<br>xoviridae                               | Influenza<br>A (H5N1)                    | Glycyrrhi<br>zin      | A549<br>lung cells                        | Effective<br>at<br>therapeut<br>ic conc. | Not<br>specified           | -                                | [10]          |



| Flavivirid<br>ae | Zika<br>Virus<br>(ZIKV)                        | GA-<br>Amino<br>Acid<br>Conjugat<br>es   | Human<br>cell lines                       | 0.09–<br>1.20 μM | Not<br>specified | Up to<br><500 | [7] |
|------------------|------------------------------------------------|------------------------------------------|-------------------------------------------|------------------|------------------|---------------|-----|
| Retrovirid<br>ae | HIV-1                                          | Glycyrrhi<br>zic Acid<br>Nicotinat<br>es | TZM-bl<br>cells                           | 3.9–27.5<br>μM   | Not<br>specified | -             | [9] |
| HIV-1            | GA<br>derivative<br>(3-O-<br>isophthal<br>ate) | MT4 cells                                | 0.22 μM<br>(Proteas<br>ome<br>inhibition) | Not<br>specified | -                | [11]          |     |

Note: Data for glycyrrhizic acid (GL) is often included as it is the prodrug of glycyrrhetinic acid (GA). The activity of GL in vivo is largely attributed to its conversion to GA.

## **Mechanisms of Antiviral Action**

Glycyrrhetinic acid employs a multi-pronged approach to inhibit enveloped viruses, targeting both the virion directly and host cellular processes essential for viral propagation.

#### **Inhibition of Viral Entry and Fusion**

A primary mechanism for GA and its precursor GL is the disruption of the initial stages of viral infection: attachment and entry. This is achieved by altering the physical properties of cellular and viral membranes.

 Membrane Fluidity Reduction: Glycyrrhizin, which shares structural similarities with cholesterol, has been shown to decrease the fluidity of both the host plasma membrane and the HIV-1 viral envelope.[12] This reduction in fluidity inhibits the formation of the wide fusion pore required for the entry of many enveloped viruses, including HIV, influenza A, and vesicular stomatitis virus (VSV).[12]



- Direct Interaction with Viral Proteins: For SARS-CoV-2, GL can directly bind to the spike (S) protein.[13][14][15] This interaction can block the S protein from binding to its host cell receptor, angiotensin-converting enzyme 2 (ACE2), thereby preventing viral attachment.[1] [13][15] Molecular docking studies have identified potential binding pockets for GA on the S protein's receptor-binding domain (RBD).[13][15][16]
- Inhibition of Host Factors: GL and its metabolites can inhibit the expression of TMPRSS2, a host cell protease essential for the priming of the SARS-CoV-2 spike protein, which is a necessary step for viral entry.[1][4]

### **Modulation of Host Signaling Pathways**

A significant component of GA's antiviral effect stems from its ability to modulate host cell signaling pathways that are often hijacked by viruses to promote replication and suppress immune responses.

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) protein that, when released from infected or damaged cells, can trigger a potent inflammatory response by binding to receptors like Toll-like receptor 4 (TLR4). This signaling cascade typically culminates in the activation of the transcription factor NF-kB, leading to the production of pro-inflammatory cytokines. Viruses can exploit this pathway to induce a state of chronic inflammation that benefits their replication.

Glycyrrhetinic acid can intervene in this pathway at multiple points[8]:

- HMGB1 Binding: GA can directly bind to the HMGB1 protein, inhibiting its cytokine activities.
   [8]
- Inhibition of Release: It can prevent the release of HMGB1 from cells.[5][10]
- Downstream Inhibition: By disrupting the HMGB1-TLR4 interaction, GA prevents the
  downstream activation of the NF-κB pathway, resulting in decreased production of proinflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][8] This alleviates virus-induced
  inflammation and liver injury, as demonstrated in a mouse hepatitis virus (MHV) model.[5][8]





Click to download full resolution via product page

Caption: GA inhibits the HMGB1-TLR4-NF-kB pathway.



## Foundational & Exploratory

Check Availability & Pricing

Interferons (IFNs) are critical cytokines in the innate immune response to viral infections. Some studies suggest that GA and GL can stimulate the production of interferon-gamma (IFN-y) by T-cells, enhancing the host's antiviral state.[11] This induction of an IFN response can contribute to its broad-spectrum antiviral activity.[6][17]

Glycyrrhizic acid has also been reported to improve inflammation via the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/glycogen synthase kinase 3β (GSK3β) signaling pathway. [18] Activation of this pathway can have pro-survival and anti-inflammatory effects, potentially counteracting virus-induced cell death and inflammation.





Click to download full resolution via product page

**Caption:** GA modulates the PI3K/Akt/GSK3β pathway.



### **Inhibition of Viral Replication and Other Mechanisms**

Beyond entry and host signaling, GA and its derivatives can interfere with later stages of the viral life cycle.

- Inhibition of Viral Protease: GL has been shown to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for processing viral polyproteins into functional units for replication.[7][10]
- Downregulation of Latency Proteins: In KSHV-infected cells, GL can down-regulate the
  expression of the latency-associated nuclear antigen (LANA), which is essential for
  maintaining the viral genome in latently infected cells, thereby inducing apoptosis in these
  cells.[1][10]
- Inhibition of SUMOylation: GL can inhibit cellular SUMOylation processes, which are exploited by viruses like Epstein-Barr virus (EBV) for replication and latency, leading to reduced viral reactivation.[5][10]

# **Key Experimental Protocols**

The following section details common methodologies used to assess the antiviral properties of glycyrrhetinic acid.

#### **Cell Culture and Virus Strains**

- Cell Lines: A variety of cell lines are used depending on the virus being studied. Common examples include Vero E6 cells (for SARS-CoV, SARS-CoV-2), Madin-Darby canine kidney (MDCK) cells (for influenza virus), MA104 cells (for rotavirus), and Huh-7 cells (for Hepatitis C virus).[1][11][19] Cells are maintained in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
- Virus Propagation: Viral stocks are prepared by infecting susceptible cell monolayers. After a
  visible cytopathic effect (CPE) is observed, the supernatant is harvested, clarified by
  centrifugation, and stored at -80°C. Viral titers are determined by plaque assay or 50% tissue
  culture infectious dose (TCID50) assay.[12]

## **Cytotoxicity Assay**



- Protocol (MTT Assay):
  - Seed cells in a 96-well plate and allow them to adhere overnight.
  - Remove the culture medium and add fresh medium containing serial dilutions of glycyrrhetinic acid.
  - Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
  - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
  - Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or isopropanol).
  - Measure the absorbance at 570 nm using a microplate reader.
  - The 50% cytotoxic concentration (CC50) is calculated as the concentration of GA that reduces cell viability by 50% compared to untreated controls.

#### **Antiviral Activity Assays**

- Plaque Reduction Assay: This assay quantifies the inhibition of infectious virus production.
  - Seed host cells in 6-well plates to form a confluent monolayer.
  - Pre-incubate the cells with various concentrations of GA for 1-2 hours.
  - Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour.
  - Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of GA.
  - Incubate for 2-5 days until plaques are visible.
  - Fix and stain the cells (e.g., with crystal violet).
  - Count the plaques. The IC50 is the concentration of GA that reduces the number of plaques by 50% compared to the virus control.



- Cytopathic Effect (CPE) Inhibition Assay: This method is often used for high-throughput screening.
  - Seed cells in a 96-well plate.
  - Add serial dilutions of GA to the wells, followed by a standard amount of virus (e.g., 100 TCID50).[1]
  - Incubate for 3-5 days and visually inspect for CPE under a microscope.
  - Alternatively, cell viability can be measured using the MTT method described above. The
     EC50 is the concentration of GA that protects 50% of the cells from virus-induced death.[7]

# Mechanism of Action Studies: Time-of-Addition Experiment

This experiment helps to determine which stage of the viral life cycle is inhibited by the compound.

- · Protocol:
  - Pre-treatment: Treat cells with GA for 2 hours, then wash and infect with the virus. This
    assesses the effect on host cell factors prior to infection.
  - Co-treatment (Attachment/Entry): Add GA and the virus to the cells simultaneously. After 1
    hour of adsorption, wash and add fresh medium. This assesses the effect on viral
    attachment and entry.
  - Post-treatment (Replication/Release): Infect cells with the virus for 1 hour, wash, and then add medium containing GA at different time points post-infection (e.g., 0, 2, 4, 6 hours).
     This assesses the effect on post-entry steps like replication, assembly, and release.[19]
  - At the end of the replication cycle (e.g., 24-48 hours), collect the supernatant and determine the viral yield using a plaque assay or TCID50.





Click to download full resolution via product page

**Caption:** Workflow for a time-of-addition experiment.

# **Conclusion and Future Perspectives**

Glycyrrhetinic acid, the active metabolite of glycyrrhizin, is a promising natural compound with broad-spectrum antiviral activity against a range of enveloped viruses. Its multifaceted mechanism of action, which includes the inhibition of viral entry, modulation of key host signaling pathways like HMGB1-TLR4-NF-kB, and interference with viral replication machinery,



makes it an attractive candidate for further drug development. The ability to simultaneously target the virus and mitigate associated pathological inflammation is a distinct therapeutic advantage.

Future research should focus on several key areas:

- Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of novel GA
  derivatives could lead to compounds with enhanced potency, better selectivity, and improved
  pharmacokinetic profiles.[1][11]
- In Vivo Efficacy: While in vitro data are plentiful, more robust studies in animal models are needed to validate the therapeutic potential of GA for various viral diseases.
- Combination Therapies: Investigating the synergistic effects of GA with existing antiviral drugs could lead to more effective treatment regimens and help combat drug resistance.[1] [5]
- Clinical Trials: Well-designed clinical trials are the ultimate step to confirm the safety and efficacy of GA-based therapies in humans for viral infections.[20][21]

In conclusion, glycyrrhetinic acid represents a valuable scaffold for the development of new antiviral agents. Its complex and multi-targeted mechanism provides a robust defense against viral infection and the associated inflammatory damage, warranting continued investigation by the scientific and drug development communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

#### Foundational & Exploratory





- 3. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 6. Exploring the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Glycyrrhizic and Glycyrrhetinic Acids PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycyrrhetinic acid alleviates hepatic inflammation injury in viral hepatitis disease via a HMGB1-TLR4 signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 12. The broad anti-viral agent glycyrrhizin directly modulates the fluidity of plasma membrane and HIV-1 envelope PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycyrrhizic Acid Inhibits SARS-CoV-2 Infection by Blocking Spike Protein-Mediated Cell Attachment ProQuest [proquest.com]
- 14. Glycyrrhizic Acid Inhibits SARS-CoV-2 Infection by Blocking Spike Protein-Mediated Cell Attachment PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glycyrrhizic Acid Inhibits SARS-CoV-2 Infection by Blocking Spike Protein-Mediated Cell Attachment PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanobioletters.com [nanobioletters.com]
- 17. Interferon induction by glycyrrhizin and glycyrrhetinic acid in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 18β-glycyrrhetinic acid inhibits rotavirus replication in culture PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of glycyrrhizic acid preparation treating comorbid liver injury in COVID-19: A systematic review PMC [pmc.ncbi.nlm.nih.gov]



- 21. bmjopen.bmj.com [bmjopen.bmj.com]
- To cite this document: BenchChem. [A Technical Guide to the Antiviral Effects of Glycyrrhetinic Acid on Enveloped Viruses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240380#antiviral-effects-of-glycyrrhetinic-acid-on-enveloped-viruses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com